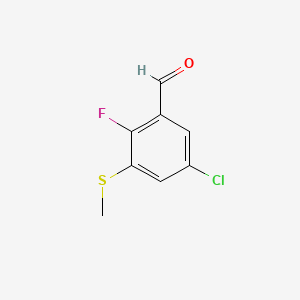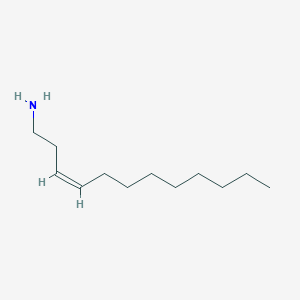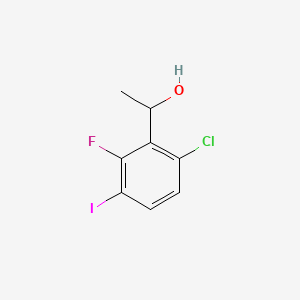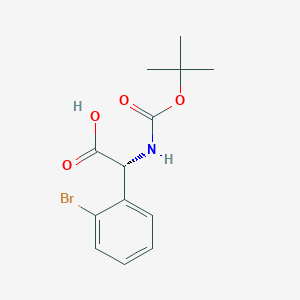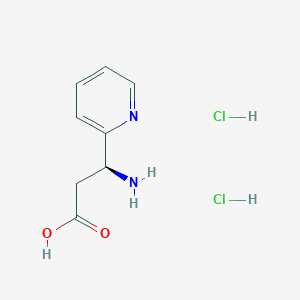
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a pyridin-2-yl group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylmethane and an appropriate amino acid derivative.
Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed oxidation approach with water as the oxidant. This method ensures high yields and minimizes the production of unwanted by-products.
Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of magnetically recoverable catalysts can enhance the efficiency and reduce the cost of production .
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones under copper-catalyzed conditions.
Substitution: It can participate in substitution reactions, particularly at the amino group, to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
科学研究应用
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
作用机制
The mechanism of action of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways and signal transduction processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: A closely related compound with similar structural features.
Pyridin-2-yl-methanones: Compounds formed through the oxidation of pyridin-2-ylmethanes.
Uniqueness
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride stands out due to its specific stereochemistry and the presence of both an amino group and a pyridin-2-yl group. This unique combination of features makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H12Cl2N2O2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI 键 |
CEYSGWSRPMEIMV-ILKKLZGPSA-N |
手性 SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl.Cl |
规范 SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
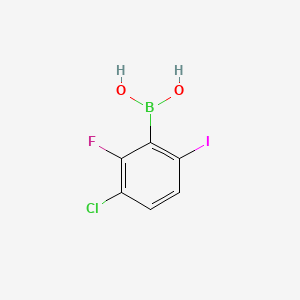

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
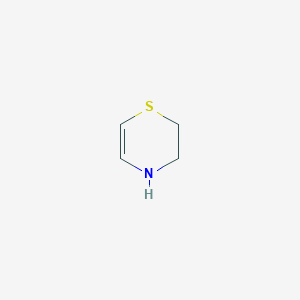
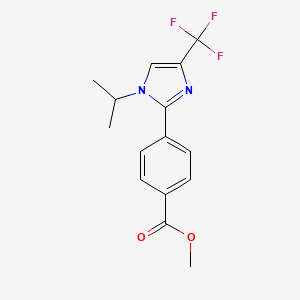
![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
